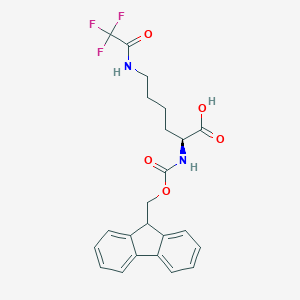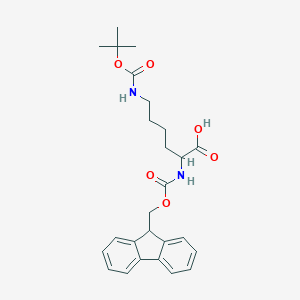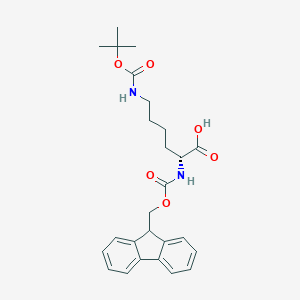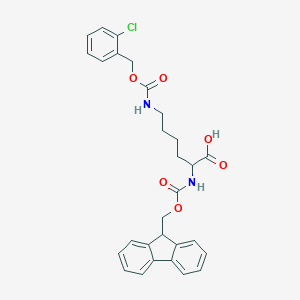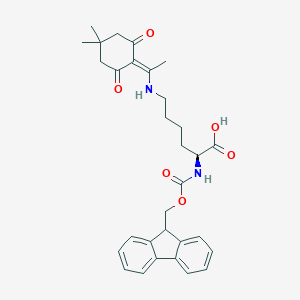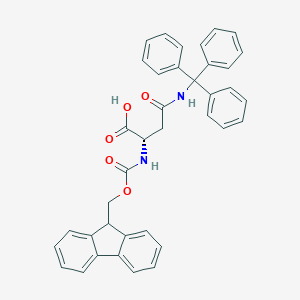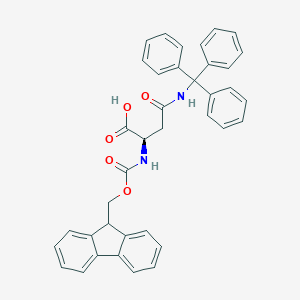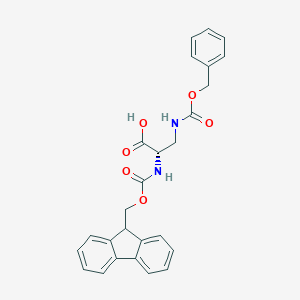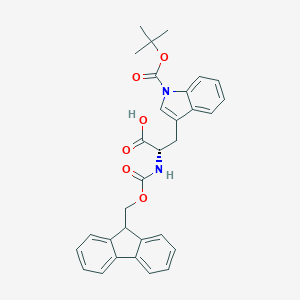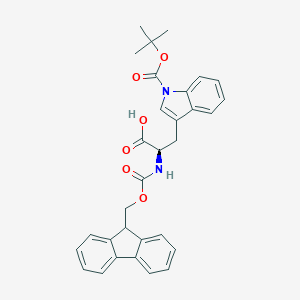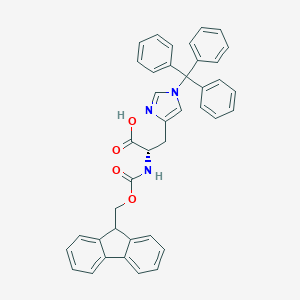
Boc-Orn(Z)-OH
Übersicht
Beschreibung
“Boc-Orn(Z)-OH” is also known as “N-α-t.-Boc-N-δ-benzyloxycarbonyl-L-ornithine”. It is a standard building block for the introduction of ornithine amino acid residues by Boc Solid Phase Peptide Synthesis .
Synthesis Analysis
“this compound” is synthesized with a purity of ≥98.0% (TLC) and ≥99.0% (HPLC). It is commonly used in peptide synthesis .Molecular Structure Analysis
The molecular formula of “this compound” is C18H26N2O6. It has a molar mass of 366.41 g/mol .Chemical Reactions Analysis
“this compound” is used in Boc solid-phase peptide synthesis . More specific details about its chemical reactions would require more specific context or a more detailed query.Physical And Chemical Properties Analysis
“this compound” is a white to slight yellow to beige powder. It has a molar mass of 366.40 g/mol. It is clearly soluble in 1 mmole in 2 ml DMF .Wissenschaftliche Forschungsanwendungen
Chemische Synthese
Boc-Orn(Z)-OH ist eine chemische Verbindung mit der Summenformel C18H26N2O6 und einem Molekulargewicht von 366,41 g/mol . Es wird in der Synthese verschiedener biochemischer Stoffe verwendet und trägt so zur Weiterentwicklung der chemischen Forschung bei .
Protease-Signalwege
This compound könnte an Protease-Signalwegen beteiligt sein . Proteasen spielen eine entscheidende Rolle in vielen biologischen Prozessen, einschließlich der Regulierung der Genexpression, des Zellzyklusfortschritts und der Apoptose. Die Untersuchung dieser Wege kann zur Entwicklung neuer therapeutischer Strategien für verschiedene Krankheiten führen .
Apoptose-Forschung
Apoptose, oder programmierter Zelltod, ist ein lebenswichtiger Prozess in der Entwicklung und Aufrechterhaltung der Gesundheit eines Organismus. This compound könnte möglicherweise in der Apoptose-Forschung eingesetzt werden und so zu unserem Verständnis dieses essenziellen biologischen Prozesses beitragen .
Chromatin/Epigenetik
This compound kann auch bei der Untersuchung von Chromatin und Epigenetik verwendet werden . Das Verständnis der Struktur und Funktion von Chromatin und wie es bei epigenetischen Veränderungen modifiziert wird, kann Einblicke in die Genregulation und die Entwicklung verschiedener Krankheiten liefern .
Stoffwechselforschung
Stoffwechsel ist der Satz von lebenswichtigen chemischen Reaktionen in Organismen. This compound könnte möglicherweise in der Stoffwechselforschung eingesetzt werden und so zu unserem Verständnis beitragen, wie Organismen Nährstoffe in Energie und andere notwendige Verbindungen umwandeln .
DNA-Schädigung/DNA-Reparatur
DNA-Schädigung und -Reparatur sind grundlegende Aspekte der Zellfunktion und der Vorbeugung von Krankheiten. This compound kann bei der Untersuchung von DNA-Schädigungs- und -Reparaturmechanismen verwendet werden und möglicherweise zur Entwicklung von Behandlungen für Krankheiten beitragen, die mit DNA-Schäden verbunden sind, wie z. B. Krebs .
Photoresponsive Peptid- und Polypeptidsysteme
This compound wurde bei der Synthese von photovernetzenden Copolypeptid-Hydrogelen verwendet, die L-Ornithin- und δ-7-Coumaryloxyacetyl-L-Ornithinreste enthalten <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000
Wirkmechanismus
In general, the mechanism of action, primary targets, and biochemical pathways of a compound depend on its structure and the specific biological system in which it is used. The pharmacokinetics, or ADME properties (Absorption, Distribution, Metabolism, and Excretion), can be influenced by factors such as the compound’s chemical structure, formulation, route of administration, and the individual’s physiological condition .
The molecular and cellular effects of a compound’s action can range from changes in gene expression and protein function to alterations in cellular signaling pathways and metabolic processes. Environmental factors such as temperature, pH, and the presence of other molecules can influence a compound’s action, efficacy, and stability .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-17(24)20-14(15(21)22)10-7-11-19-16(23)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYCZJUFHDLLOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2480-93-5 | |
| Record name | NSC333494 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



